3-cyano-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

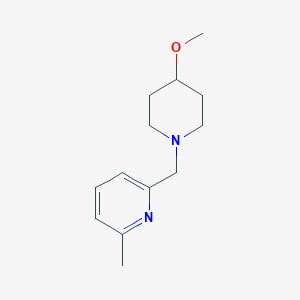

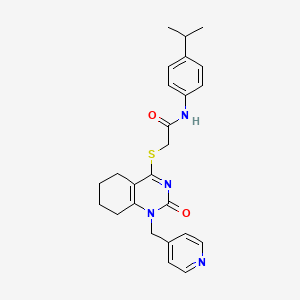

3-cyano-N-[(1R,3S,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is a chemical compound with the molecular formula C14H16N2O3. It contains a total of 36 bonds, including 20 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, and 6 aromatic bonds. It also features 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aromatic), 1 nitrile (aromatic), and 2 hydroxyl groups .

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered cyclopentyl ring and a six-membered benzamide ring. The molecule also contains functional groups such as a secondary amide, a nitrile, and two hydroxyl groups .Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Reactions

3-cyano-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide and its derivatives have applications in catalysis and chemical reactions. For instance, certain benzamide derivatives demonstrate potential in selective hydrogenation processes. A catalyst consisting of Pd nanoparticles supported on mesoporous graphitic carbon nitride showed high activity and selectivity in hydrogenating hydroxylated aromatic compounds, including phenol derivatives, to cyclohexanone under atmospheric pressure in aqueous media (Wang et al., 2011).

Synthesis of Chemical Compounds

Benzamide derivatives are crucial intermediates in synthesizing various chemical compounds. For example, N-(cyano(naphthalen-1-yl)methyl)benzamides were synthesized through direct acylation reactions and displayed significant colorimetric sensing of fluoride anions. This exemplifies their utility in creating functional materials with specific sensing capabilities (Younes et al., 2020).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, benzamides serve as valuable intermediates for synthesizing various therapeutic agents. They are used in the treatment of disorders such as microbial infections, malaria, cancer, HIV, and more. One study discusses the synthesis, characterization, and antimicrobial study of ortho-amino substituted benzamide derivatives, highlighting their significance in medicinal chemistry (Ammaji et al., 2019).

Organic Synthesis Techniques

Benzamides, including those related to 3-cyano-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide, are pivotal in advanced organic synthesis techniques. For instance, the rhodium-catalyzed oxidative acylation of secondary benzamides with aldehydes followed by intramolecular cyclization efficiently synthesizes 3-hydroxyisoindolin-1-ones (Sharma et al., 2012).

Eigenschaften

IUPAC Name |

3-cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c15-7-9-2-1-3-10(4-9)14(19)16-12-5-11(8-17)13(18)6-12/h1-4,11-13,17-18H,5-6,8H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKYGOOHBWUNOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2605786.png)

![(1R,5S)-N-(thiophen-2-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2605787.png)

![5,6-dichloro-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B2605792.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2605793.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2605797.png)

![N-(2-furylmethyl)-2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2605798.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2605800.png)

![2,5-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2605802.png)